molecular formula C16H14N4O3 B2533922 (E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2035001-65-9

(E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2533922
CAS No.: 2035001-65-9
M. Wt: 310.313
InChI Key: AJBVSCBAWYEFSG-ONEGZZNKSA-N
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Description

The compound (E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a pyrazine-carbonitrile derivative featuring a pyrrolidine ring substituted with a furan-containing acryloyl group. The E-configuration of the acryloyl double bond ensures a planar geometry, which may influence intermolecular interactions and biological activity.

Properties

IUPAC Name

3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c17-10-14-16(19-7-6-18-14)23-13-5-8-20(11-13)15(21)4-3-12-2-1-9-22-12/h1-4,6-7,9,13H,5,8,11H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBVSCBAWYEFSG-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions The process may start with the preparation of the furan-2-yl acrylate, followed by its reaction with pyrrolidine derivatives

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
(E)-3-((1-(3-(Furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (Target Compound) C₁₇H₁₅N₅O₃ ~337.34 Furan-2-yl acryloyl, pyrrolidin-3-yloxy, pyrazine-carbonitrile E-configuration acryloyl; furan enhances π-π interactions; potential kinase binding .
3-((1-(2-Ethoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile C₁₇H₁₇N₅O₃ 339.3 Ethoxynicotinoyl, pyrrolidin-3-yloxy Ethoxy group improves solubility; nicotinoyl may enhance metabolic stability .
(E)-3-((1-(Styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile C₁₇H₁₆N₄O₃S 356.4 Styrylsulfonyl (E-configuration), pyrrolidin-3-yloxy Sulfonyl group increases electron-withdrawing effects; styryl may improve bioavailability .
3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile C₁₄H₁₂N₆O₂ 304.29 Pyrimidine-2-carbonyl, pyrrolidin-3-yloxy Pyrimidine introduces additional hydrogen-bonding sites; compact structure .
5-((1S,3S,4R)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylcyclopentylamino)pyrazine-2-carbonitrile C₁₉H₁₈N₈ 358.41 Fused imidazo-pyrrolo-pyrazine, cyclopentylamino Rigid polycyclic structure; likely targets kinases or nucleic acid-binding proteins .

Structural and Functional Insights

Core Scaffold Variations: The pyrazine-2-carbonitrile moiety is conserved across all analogs, suggesting its critical role in target binding (e.g., kinase ATP pockets) . Pyrrolidin-3-yloxy substitution is common, but the pendant acyl/sulfonyl groups (e.g., furan acryloyl vs. styrylsulfonyl) dictate electronic and steric properties.

Bioisosteric Replacements: Replacing furan (target compound) with pyrimidine () or nicotinoyl () modifies hydrogen-bonding capacity and aromatic stacking. Pyrimidine’s dual nitrogen atoms may enhance interactions with polar residues in enzyme active sites.

Stereochemical Considerations: The E-configuration in the acryloyl and styrylsulfonyl derivatives () enforces a planar geometry, which may optimize binding to flat hydrophobic pockets. In contrast, non-planar substituents (e.g., cyclopentylamino in ) could restrict conformational flexibility.

Pharmacokinetic Implications: Ethoxynicotinoyl () and imidazo-pyrrolo-pyrazine () substituents likely improve metabolic stability compared to furan, which is prone to oxidative metabolism.

Research Findings and Trends

  • Kinase Inhibition : Pyrazine-carbonitriles are prominent in kinase inhibitor development (e.g., CHK1 inhibitors in ). The target compound’s acryloyl group may mimic ATP’s adenine ring, while the carbonitrile could act as a hydrogen-bond acceptor.
  • Synthetic Accessibility : Analogs with simpler substituents (e.g., pyrimidine-2-carbonyl in ) may be easier to synthesize than fused heterocycles (), impacting scalability for drug discovery.
  • Patent Activity: European patents () highlight the therapeutic relevance of pyrazine derivatives, particularly in oncology and immunology.

Biological Activity

The compound (E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel derivative that combines elements from various pharmacologically significant classes. Its structure suggests potential biological activities that warrant investigation, particularly in the realms of antitumor, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The chemical formula of the compound is C17H18N4O2C_{17}H_{18}N_{4}O_{2}. Its structure includes a pyrazine ring, a furan moiety, and a pyrrolidine unit, which are known to contribute to diverse biological activities.

Biological Activity Overview

Research has shown that compounds with similar structural characteristics exhibit a range of biological activities. The following sections summarize findings related to the biological activity of this compound.

Antitumor Activity

Several studies have indicated that pyrazine derivatives possess notable antitumor properties. For instance, compounds that inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, have been identified. The potential of this compound to act against cancer cell lines should be evaluated through in vitro assays such as MTT or colony formation assays.

Table 1: Antitumor Activity of Pyrazine Derivatives

Compound NameTarget Cancer Cell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-2315.0Apoptosis induction
Compound BA54910.0EGFR inhibition
(E)-3...TBDTBDTBD

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazine derivatives have also been documented. Inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX is critical for their therapeutic efficacy. The compound's ability to modulate these pathways should be assessed using ELISA and Western blot techniques.

Antimicrobial Activity

Pyrazole derivatives have demonstrated antimicrobial effects against various pathogens. The compound's efficacy against bacteria and fungi can be evaluated using disk diffusion and minimum inhibitory concentration (MIC) methods.

Table 2: Antimicrobial Activity of Pyrazine Derivatives

PathogenInhibition Zone (mm)MIC (µg/mL)
StaphylococcusTBDTBD
Escherichia coliTBDTBD
Candida albicansTBDTBD

Case Studies

In a recent study on similar compounds, researchers found that derivatives with furan and pyrazine functionalities exhibited synergistic effects when combined with standard chemotherapeutics like doxorubicin. This suggests that (E)-3... could enhance treatment efficacy in resistant cancer types.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the pyrrolidine-pyrazine core of the compound, and how can reaction conditions be optimized?

  • Methodological Answer : The pyrrolidine-pyrazine scaffold can be synthesized via a multi-step sequence involving (1) Pd-catalyzed coupling to introduce the furan moiety and (2) nucleophilic substitution for pyrrolidin-3-yloxy linkage. Optimize solvent polarity (e.g., DMF/THF mixtures) and temperature (80–100°C) to enhance regioselectivity. Monitor intermediates using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution). Yield improvements (15–30%) are achievable by controlling stoichiometry of acryloyl chloride derivatives .

Q. How can researchers confirm the stereochemical integrity of the (E)-configured acryloyl group during synthesis?

  • Methodological Answer : Use NOESY NMR to verify spatial proximity between the acryloyl α-proton and pyrrolidine substituents. UV-Vis spectroscopy (λmax ~270–290 nm) can corroborate conjugation patterns. For quantitative analysis, employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to detect <2% Z-isomer contamination .

Q. What spectroscopic techniques are essential for characterizing the compound’s electronic environment and functional groups?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 8.2–8.5 ppm for pyrazine) and acryloyl carbonyl (δ ~165 ppm).
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
  • IR : Identify nitrile (C≡N stretch ~2220 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) groups.
    Cross-validate with DFT calculations (e.g., Gaussian 16) for electronic structure alignment .

Advanced Research Questions

Q. How can structural modifications to the furan or pyrazine moieties enhance the compound’s bioactivity while minimizing off-target effects?

  • Methodological Answer : Perform SAR studies by systematically replacing the furan with thiophene or pyridine analogs. Assess cytotoxicity (IC50) in HEK293 cells and target binding (e.g., SPR assays). Computational docking (AutoDock Vina) can predict binding affinities to enzymes like kinases, guiding rational design. Prioritize derivatives with >10-fold selectivity in kinase profiling panels .

Q. What experimental approaches resolve contradictions in pharmacokinetic (PK) data across preclinical models?

  • Methodological Answer : Address interspecies variability using PBPK modeling (GastroPlus®) to simulate absorption/distribution. Validate with in vitro assays:

  • Microsomal stability (human vs. rodent liver microsomes).
  • Plasma protein binding (equilibrium dialysis, >95% bound).
    Adjust dosing regimens based on clearance rates (e.g., rat t1/2 = 2.5 hr vs. human predicted t1/2 = 6.8 hr) .

Q. How can researchers mitigate degradation of the compound during long-term stability studies?

  • Methodological Answer : Identify degradation pathways via forced degradation (40°C/75% RH, pH 1–9). LC-MS analysis reveals hydrolysis of the nitrile group (~15% degradation at pH 9). Stabilize formulations using lyophilization (mannitol cryoprotectant) or antioxidant additives (0.1% BHT). Store at -20°C in amber vials to prevent photodegradation .

Q. What strategies validate the compound’s mechanism of action when conflicting data arise from different cellular assays?

  • Methodological Answer : Use orthogonal assays (e.g., CRISPR knockouts, thermal shift assays) to confirm target engagement. For example, if apoptosis assays (Annexin V) contradict cell cycle data (flow cytometry), perform transcriptomic profiling (RNA-seq) to identify downstream pathways. Reconcile discrepancies by normalizing to internal controls (e.g., housekeeping genes) .

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